HS-Peg10-CH2CH2cooh

PROTAC Linker Optimization Ternary Complex Formation

HS-PEG10-CH2CH2COOH is a monodisperse, heterobifunctional PEG linker engineered for precision PROTAC development. Unlike polydisperse alternatives, its defined 10-unit PEG spacer provides an intermediate spatial separation critical for ternary complex formation—shorter PEG4/PEG8 variants risk steric hindrance, while longer PEG12 chains introduce excessive flexibility. Orthogonal thiol and carboxyl termini enable two-step, stoichiometry-controlled bioconjugation. Supplied at ≥98% purity, this linker minimizes side reactions and eliminates the need for re-validation across multi-year research programs, supported by a documented 3-year shelf life at -20°C. Ideal for laboratories requiring reproducible, lot-to-lot consistent PROTAC library synthesis.

Molecular Formula C23H46O12S
Molecular Weight 546.7 g/mol
Cat. No. B8103628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-Peg10-CH2CH2cooh
Molecular FormulaC23H46O12S
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
InChIInChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25)
InChIKeyZAWXZGPDQPXFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-PEG10-CH2CH2COOH: Heterobifunctional PEG10 Linker with Thiol and Carboxyl Termini


HS-PEG10-CH2CH2COOH, also known as Thiol-PEG10-propionic acid, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group connected by a linear PEG10 spacer (10 ethylene glycol repeating units) . Its molecular formula is C₂₃H₄₆O₁₂S with a molecular weight of 546.67 g/mol [1]. The compound is primarily employed as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the covalent conjugation of an E3 ubiquitin ligase ligand to a target protein ligand to induce selective protein degradation via the ubiquitin-proteasome system . It is supplied as a white solid with a purity of ≥95% and requires storage at -20°C for long-term stability .

Why Generic Substitution of HS-PEG10-CH2CH2COOH Fails in PROTAC Development


In PROTAC design, the length and composition of the linker are not interchangeable parameters; they directly dictate the efficiency of target protein degradation by modulating the spatial orientation required for ternary complex formation (target–PROTAC–E3 ligase) [1]. A recent study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is contingent upon the length of the flexible PEG chain linker, with shorter linkers failing to promote degradation due to steric constraints [1]. Therefore, substituting HS-PEG10-CH2CH2COOH with an analog bearing a shorter (e.g., PEG4 or PEG8) or longer (e.g., PEG12) PEG spacer can profoundly alter the physicochemical properties, solubility, and ultimately the bioactivity of the resulting PROTAC molecule. The specific 10-unit PEG chain provides a defined, intermediate spatial separation that is critical for certain target-ligase pairs, making generic substitution without empirical validation a high-risk endeavor.

Product-Specific Quantitative Evidence Guide for HS-PEG10-CH2CH2COOH


Optimized Linker Length: PEG10 Spacer Yields Intermediate Molecular Reach for Ternary Complex Formation

The PEG10 spacer in HS-PEG10-CH2CH2COOH provides a theoretical end-to-end distance that is intermediate compared to shorter (PEG4, PEG8) and longer (PEG12) analogs, influencing the propensity for target–PROTAC–E3 ligase ternary complex formation. Studies on structurally related PEG-based PROTACs have established that linker length is a critical determinant of degradation efficiency, with short linkers often preventing productive ternary complex assembly [1]. While head-to-head degradation data for HS-PEG10-CH2CH2COOH-derived PROTACs are not publicly available, the class-level inference from these studies indicates that the PEG10 length offers a distinct spatial parameter that cannot be replicated by PEG4, PEG8, or PEG12 linkers.

PROTAC Linker Optimization Ternary Complex Formation

High Chemical Purity (≥95% by HPLC) Ensures Reproducible Conjugation and Bioactivity

HS-PEG10-CH2CH2COOH is commercially available with a minimum purity of 95% (HPLC), as specified by multiple suppliers [1]. While lower purity grades of PEG linkers may be offered at reduced cost, the presence of impurities (e.g., unreacted intermediates, PEG chain-length variants) can compromise the stoichiometry of bioconjugation reactions, introduce unwanted side products, and reduce the yield of the final PROTAC construct. The ≥95% purity specification directly translates to higher batch-to-batch consistency and more predictable performance in critical applications like PROTAC synthesis.

PROTAC Synthesis Quality Control Reproducibility

Documented Long-Term Storage Stability: 3 Years at -20°C in Powder Form

Vendor stability data indicates that HS-PEG10-CH2CH2COOH in powder form is stable for up to 3 years when stored at -20°C . In solution (e.g., DMSO), stability is reduced to 1 year at -80°C . This quantitative shelf-life information provides procurement predictability, allowing laboratories to purchase larger quantities for multi-year projects without concern for premature degradation. This level of documented stability is not universally available for all PEG linker analogs, particularly those from less established sources.

Stability Storage Shelf Life

Defined Solubility in DMSO (10 mM) Facilitates Accurate Stock Preparation

HS-PEG10-CH2CH2COOH exhibits a defined solubility of 10 mM in DMSO [1]. This quantitative parameter enables researchers to prepare precise stock solutions without laborious solubility trials, reducing waste and ensuring accurate molar concentrations in subsequent conjugation reactions. While many PEG linkers are soluble in DMSO, the explicit 10 mM specification provides a reliable benchmark for experimental design.

Solubility Stock Solution Experimental Reproducibility

Heterobifunctional Reactivity: Orthogonal Thiol and Carboxyl Chemistries Enable Sequential Conjugation

HS-PEG10-CH2CH2COOH possesses a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, enabling orthogonal, sequential conjugation strategies . The thiol group reacts specifically with maleimide, OPSS, vinylsulfone, and transition metal surfaces (e.g., gold) to form stable conjugates . The carboxylic acid group can be activated with EDC, DCC, or HATU to form stable amide bonds with primary or secondary amines . This orthogonal reactivity allows for controlled, two-step assembly of complex PROTAC molecules, minimizing the formation of undesired homodimers or mixed products that can arise when using linkers with identical or less specific reactive groups.

Bioconjugation PROTAC Synthesis Click Chemistry

Best Research and Industrial Application Scenarios for HS-PEG10-CH2CH2COOH


PROTAC Development Requiring an Intermediate-Length, Flexible Linker

HS-PEG10-CH2CH2COOH is ideally suited for constructing PROTACs where empirical data or molecular modeling suggests an intermediate spatial separation between the target protein and E3 ligase is required. The PEG10 spacer offers a defined length that bridges the gap between shorter PEG4/PEG8 linkers (which may be too restrictive) and longer PEG12 linkers (which may introduce excessive flexibility or reduced cell permeability). This linker is particularly valuable during the early-stage optimization of PROTACs for novel targets, where a systematic evaluation of linker length is critical. [1]

Synthesis of Defined, High-Purity Bioconjugates via Orthogonal Chemistry

The orthogonal thiol and carboxyl groups of HS-PEG10-CH2CH2COOH enable a two-step, controlled assembly of heterobifunctional conjugates. This is essential for applications such as targeted drug delivery (e.g., antibody-drug conjugates) and surface functionalization (e.g., gold nanoparticle modification), where precise control over the orientation and stoichiometry of the conjugated species is paramount. The high purity (≥95%) of the linker minimizes side reactions and ensures that the final conjugate is well-defined. [2]

Long-Term Research Projects Requiring Extended Reagent Stability

For laboratories planning multi-year research programs involving PROTAC synthesis, the documented 3-year shelf life of HS-PEG10-CH2CH2COOH powder at -20°C provides significant procurement and logistical advantages. Researchers can purchase bulk quantities with confidence, reducing the frequency of re-ordering, minimizing lot-to-lot variability, and avoiding the cost and time associated with re-validating new batches of linker. This is especially beneficial for core facilities or industrial screening campaigns.

High-Throughput PROTAC Synthesis and Screening

The well-defined solubility of 10 mM in DMSO allows for rapid and reproducible preparation of stock solutions, which is a prerequisite for high-throughput experimentation. The ability to quickly and accurately dispense known molar amounts of linker accelerates the parallel synthesis of PROTAC libraries, enabling efficient structure-activity relationship (SAR) studies. The high purity of the linker further ensures that any observed degradation activity can be confidently attributed to the PROTAC itself rather than linker-derived impurities. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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